5-(Methoxycarbonyl)thieno[2,3-b]thiophene-2-carboxylic acid
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Overview
Description
5-(Methoxycarbonyl)thieno[2,3-b]thiophene-2-carboxylic acid is a heterocyclic compound that features a fused thiophene ring systemThe molecular formula of this compound is C9H6O4S2, and it has a molecular weight of 242.28 g/mol .
Mechanism of Action
Target of Action
Thiophene derivatives have been reported to exhibit a variety of biological effects, suggesting they interact with multiple targets .
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Thiophene derivatives are known to be involved in a wide range of biological activities, suggesting they may affect multiple pathways .
Result of Action
Thiophene derivatives are known to exhibit a variety of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxycarbonyl)thieno[2,3-b]thiophene-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of a methoxycarbonyl-substituted thiophene derivative with a suitable carboxylic acid precursor. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-(Methoxycarbonyl)thieno[2,3-b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-(Methoxycarbonyl)thieno[2,3-b]thiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other advanced materials
Comparison with Similar Compounds
Similar Compounds
5-(Methoxycarbonyl)thiophene-2-carboxylic acid: A related compound with similar structural features.
Methyl thiophene-2-carboxylate: Another thiophene derivative with a methoxycarbonyl group.
5-Methyl-2-thiophenecarboxylic acid: A thiophene derivative with a methyl group instead of a methoxycarbonyl group
Uniqueness
5-(Methoxycarbonyl)thieno[2,3-b]thiophene-2-carboxylic acid is unique due to its fused thiophene ring system, which imparts distinct chemical and physical properties. This structural feature makes it particularly valuable in the development of advanced materials and pharmaceuticals .
Properties
IUPAC Name |
5-methoxycarbonylthieno[2,3-b]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O4S2/c1-13-8(12)6-3-4-2-5(7(10)11)14-9(4)15-6/h2-3H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQRSHFDYJKLQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)SC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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